molecular formula C7H13N5S B1427629 1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol CAS No. 1182947-61-0

1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol

Cat. No. B1427629
M. Wt: 199.28 g/mol
InChI Key: BOABXJJNDIKUDM-UHFFFAOYSA-N
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Description

“1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol” is a chemical compound with the CAS Number: 1182947-61-0 . It has a molecular weight of 199.28 . The IUPAC name for this compound is 1-[(1-methyl-3-pyrrolidinyl)methyl]-1H-tetraazole-5-thiol .

Scientific Research Applications

Organocatalysis in Aldol Reactions:

  • This compound has been used as a novel and enantioselective organocatalyst in the aldol reaction between acetone and various aldehydes. It showed superior enantioselectivity compared to existing organocatalysts like (S)-proline and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (Tong et al., 2008).

Insecticidal Activity:

  • A series of derivatives were prepared using this compound as an intermediate, and these new compounds showed significant insecticidal activity against Plodia interpunctella (Maddila et al., 2015).

Synthesis of Heterocycles:

  • (1H-Tetrazol-5-yl)-allenes were prepared using this compound, and their reactivity towards aziridines was explored. This led to the selective formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines (Cardoso et al., 2016).

Antimicrobial Activity:

  • New derivatives synthesized using this compound were tested for antimicrobial activity against various bacterial and fungal species, with some showing potent antibacterial and antifungal activities (El-Sayed et al., 2011).

Corrosion Inhibition:

  • Derivatives of this compound were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies involved gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).

Potential Antiinflammatory Agents:

  • Synthesis of certain derivatives as possible antiinflammatory agents was explored, with the characterization of these compounds through elemental, infrared, and nuclear magnetic resonance analysis (Kothari et al., 1980).

properties

IUPAC Name

1-[(1-methylpyrrolidin-3-yl)methyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5S/c1-11-3-2-6(4-11)5-12-7(13)8-9-10-12/h6H,2-5H2,1H3,(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABXJJNDIKUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol
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1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol
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1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol
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1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol

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